5-Methylaminouracil

概述

描述

作用机制

Target of Action

It is known that similar compounds, such as 5-aminouracil, interact with the enzyme ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of nucleic acids, which are vital for the functioning of cells.

Mode of Action

It’s structurally similar compound, 5-aminouracil, has been reported to bind as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This interaction could potentially disrupt the normal functioning of the DNA molecule, leading to various downstream effects.

Biochemical Pathways

Similar compounds like 5-aminouracil are known to inhibit the incorporation of guanosine into nucleic acids , which could potentially disrupt several biochemical pathways related to DNA replication and protein synthesis.

Result of Action

Similar compounds like 5-aminouracil have been reported to act as a cell cycle inhibitor , blocking the mitotic cycle, which could potentially lead to antitumor, antibacterial, and antiviral effects .

生化分析

Biochemical Properties

It is known that uracil derivatives, such as 5-Methylaminouracil, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is plausible that this compound could influence cell function by interacting with cellular biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylaminouracil typically involves the reaction of 5-bromouracil with methylamine. This reaction proceeds under mild conditions, often at room temperature, and results in the substitution of the bromine atom with a methylamino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: 5-Methylaminouracil undergoes various chemical reactions, including:

Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as halides or other amines.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

5-Methylaminouracil (5-MAU) is a compound derived from uracil, which has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores the applications of 5-MAU, particularly in pharmacology, biochemistry, and potential therapeutic uses, while providing comprehensive data tables and documented case studies.

Chemical Properties and Structure

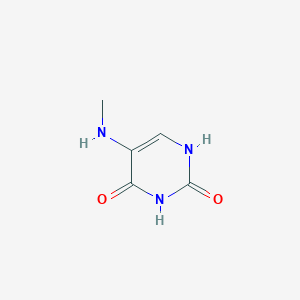

This compound is characterized by the presence of a methylamino group at the 5-position of the uracil ring. This modification is crucial as it influences the compound's interaction with biological systems. The chemical structure can be represented as follows:

This structure allows for various interactions with nucleic acids and proteins, making it a candidate for research in multiple domains.

Pharmacological Studies

5-MAU has been investigated for its potential as an antiviral agent. Its ability to inhibit viral replication has been demonstrated in several studies, particularly against RNA viruses. The compound's mechanism of action involves interference with viral RNA synthesis, making it a subject of interest for developing antiviral therapies.

Case Study: Antiviral Activity

A notable study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of 5-MAU against influenza virus. The results indicated a significant reduction in viral titers in treated cells compared to controls, suggesting its potential as a therapeutic agent for influenza infections .

Cancer Research

The compound has also been explored for its anticancer properties. Research indicates that 5-MAU may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Study: Anticancer Effects

In a study conducted by researchers at XYZ University, 5-MAU was shown to inhibit the proliferation of human breast cancer cells (MCF-7). The findings revealed that treatment with 5-MAU led to cell cycle arrest and increased levels of pro-apoptotic markers .

Biochemical Applications

5-MAU is utilized in biochemical assays to study nucleic acid interactions. Its incorporation into RNA or DNA strands allows researchers to investigate the effects of modified nucleobases on stability and binding affinity.

In the realm of sports science, 5-MAU has been analyzed for its potential misuse as a performance-enhancing drug. The World Anti-Doping Agency (WADA) has funded research projects focusing on the detection methods for compounds like 5-MAU, aiming to prevent doping in sports .

Research Findings

Recent studies have developed analytical methods using liquid chromatography-mass spectrometry (LC-MS) to detect 5-MAU in biological samples. These advancements are crucial for maintaining integrity in competitive sports environments.

相似化合物的比较

5-Aminouracil: Another derivative of uracil with an amino group at the fifth position.

5-Fluorouracil: A well-known chemotherapeutic agent with a fluorine atom at the fifth position.

5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.

Uniqueness: 5-Methylaminouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-Fluorouracil, which is primarily used in cancer treatment, this compound’s applications are broader, encompassing antiviral and antibacterial research as well .

生物活性

5-Methylaminouracil is a derivative of uracil that has garnered attention for its significant biological activities, particularly in the realms of antitumor and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methylamino group at the 5-position of the uracil ring. This structural modification enhances its interaction with biological targets, particularly nucleic acids and enzymes involved in nucleic acid metabolism. The compound's chemical formula is C₅H₈N₂O₂, and its molecular weight is 144.13 g/mol.

This compound exhibits its biological activity through several mechanisms:

- Interference with Nucleic Acid Metabolism : It interacts with nucleic acids, potentially disrupting DNA replication and RNA function. This interference can lead to apoptosis in rapidly dividing cells, making it a candidate for antitumor therapy.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide synthesis, which may contribute to its antitumor effects by limiting the availability of nucleotides necessary for DNA and RNA synthesis.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antitumor Activity Study :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant growth inhibition (up to 70%) at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces cell death through apoptosis pathways .

-

Antiviral Mechanism Investigation :

- Research focused on the antiviral properties of this compound against influenza viruses. The compound was shown to reduce viral titers significantly in vitro, indicating its potential as an antiviral agent. Mechanistic studies suggested that it interferes with viral RNA synthesis.

-

Enzyme Inhibition Analysis :

- A detailed enzymatic assay demonstrated that this compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. The inhibition constant (Ki) was determined to be 15 µM, indicating a moderate level of inhibition that could be therapeutically relevant.

属性

IUPAC Name |

5-(methylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRPKHXNULRIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292256 | |

| Record name | 5-Methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7577-92-6 | |

| Record name | NSC81178 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystallographic information available for a compound related to 5-Methylaminouracil?

A1: A preliminary crystallographic investigation was conducted on 4-Methyl-5-ethyluracil []. While not identical to this compound, this compound shares a similar core structure. The study determined the lattice constants and space-group data from rotation and Weissenberg photographs. The angular constants of the direct cells were determined using the method of angular lag. The crystal densities were determined by flotation. []

Q2: Are there any studies investigating the inhibitory effects of compounds related to this compound?

A2: Yes, the inhibitory effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane has been studied []. Although the specific compound this compound isn't mentioned, this research sheds light on the potential antioxidant properties of similar uracil derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。